4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride

Description

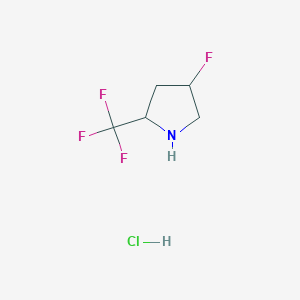

4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₅H₇F₄N·HCl and a molecular weight of 193.57 g/mol (excluding HCl). Its stereochemical configuration is specified as (2S,4S) in some synthetic routes . The compound features a pyrrolidine ring substituted with a fluorine atom at position 4 and a trifluoromethyl (-CF₃) group at position 2. The -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for modulating drug-receptor interactions .

Synthesis: The compound can be synthesized using catalytic systems involving Cu(CH₃CN)₄ClO₄ and chiral ligands like siloxane-substituted oxazoline phosphine ferrocene, achieving high stereoselectivity .

Applications: It serves as a chiral building block in pharmaceuticals and agrochemicals, particularly in designing kinase inhibitors and CNS-targeting agents .

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYPTFVDRSVIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287274-74-0 | |

| Record name | 4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of fluorinating agents such as Selectfluor® or N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) to achieve selective fluorination . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps like halogenation, cyclization, and purification to obtain the final product. The scalability of the synthesis is crucial for its application in large-scale industries.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.

Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions: Reagents such as Grignard reagents, palladium catalysts, and strong bases are commonly used in these reactions. Conditions often involve inert atmospheres, controlled temperatures, and specific solvents to drive the reactions efficiently .

Major Products: The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemical Properties and Reactivity

Fluorinated compounds exhibit unique physicochemical properties due to the influence of the fluorine atom . These properties include increased lipophilicity, altered water solubility, and enhanced metabolic stability, which can be fine-tuned through fluorination . The trifluoromethyl group introduces specific characteristics that can influence the compound's reactivity and biological activity.

Applications

- Agrochemicals : Trifluoromethylpyridine (TFMP) derivatives are used in crop protection . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Pharmaceuticals : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Medicinal Chemistry : (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride exhibits promising biological activity, particularly in medicinal chemistry. Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.

Table of Related Compounds

Impact of Fluorine in Pharmaceuticals and Agrochemicals

The introduction of fluorine into drugs and agrochemicals is well-rationalized and beneficial, providing more potent life-saving medicines and selective crop-protection agents . Fluorine affects the biological activities and physical properties of compounds, securing a unique place in the field . The effects of fluorine include :

- Enhanced bioactivity

- Improved metabolic stability

- Fine-tuning of physicochemical properties such as lipophilicity and water solubility

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride involves its interaction with molecular targets through its fluorinated groups. The electron-withdrawing nature of the fluorine atoms influences the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their properties are summarized below:

Key Differences and Implications

Substituent Effects :

- Aromatic vs. Aliphatic -CF₃ : Phenyl-substituted analogues (e.g., C₁₁H₁₃ClF₃N) exhibit higher molecular weights and altered pharmacokinetics due to aromatic π-π stacking .

- Fluorine Position : Moving the fluorine from C4 (target compound) to C5 (e.g., (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride) reduces similarity (0.74 vs. 1.00) and may affect metabolic stability .

Stereochemistry :

- The (2S,4S) configuration in the target compound and its fluoromethyl analogue ensures enantioselectivity in catalysis, critical for drug efficacy .

Safety Profiles: The target compound is classified as hazardous, requiring precautions against skin/eye contact and inhalation .

Biological Activity

4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic molecules can significantly influence their pharmacological properties, including metabolic stability, lipophilicity, and receptor binding affinity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.

Molecular Formula : CHClFN

Molecular Weight : 195.55 g/mol

CAS Number : 2287274-74-0

The compound features a pyrrolidine ring substituted with a trifluoromethyl group and a fluorine atom, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential in various therapeutic areas:

- Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further development in oncology.

- Neurological Effects : Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in critical signaling pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, affecting synaptic transmission and neuronal activity.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC / EC | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 µM | |

| Anticancer (Breast) | MCF-7 | 15 µM | |

| Anticancer (Colon) | HCT116 | 10 µM | |

| Neuroprotection | SH-SY5Y (Neuronal) | 20 µM |

Case Studies

-

Antimicrobial Evaluation :

A study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound against Gram-negative bacteria. Results indicated that the compound exhibited significant antibacterial activity with an IC of 25 µM against E. coli, suggesting its potential use as an antimicrobial agent in clinical settings. -

Cancer Cell Line Studies :

In vitro studies using MCF-7 breast cancer cells revealed that the compound inhibited cell proliferation with an IC value of 15 µM. This suggests that it may interfere with cancer cell growth mechanisms, warranting further investigation into its anticancer properties. -

Neuroprotective Effects :

Research on neuronal cell lines (SH-SY5Y) demonstrated that treatment with the compound resulted in enhanced cell viability under oxidative stress conditions, indicating potential neuroprotective effects that could be beneficial for conditions such as Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.